2-(2-溴苯基氨基)-乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

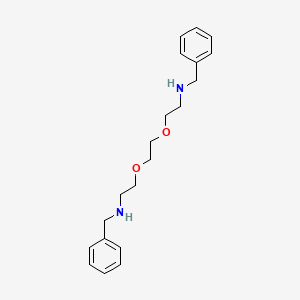

2-(2-Bromo-phenylamino)-ethanol is a compound that can be involved in various chemical reactions and has potential applications in the synthesis of complex molecules. While the specific compound is not directly mentioned in the provided papers, related compounds and reactions are discussed, which can give insights into the chemistry of similar bromo-phenylamino alcohols.

Synthesis Analysis

The synthesis of related compounds involves cascade reactions and copper-catalyzed processes. For instance, o-bromobenzyl alcohol, which shares a bromo-phenyl motif with our compound of interest, is used as an annulating reagent in the synthesis of polycyclic aromatic hydrocarbons through a palladium-catalyzed reaction . Similarly, 2-(phenylamino)ethanols have been reacted with 3-diazoindolin-2-imines under copper catalysis to produce chiral spiro[indoline-3,2'-oxazolidin]-2-imines . These methods suggest potential synthetic routes that could be adapted for the synthesis of 2-(2-Bromo-phenylamino)-ethanol.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by spectroscopic methods, elemental analysis, and sometimes by crystallography. For example, the structure of a bis[2-(2-aminoethylamino)ethanol]copper(II) complex was confirmed by spectroscopic methods and other analyses . The absolute configuration of a related compound, 1-[(4-(Bromomethyl)phenyl]-2-(prop-2-yn-1-yloxy)ethanol, was determined using chiral ligands and zinc metal . These studies provide a framework for analyzing the molecular structure of 2-(2-Bromo-phenylamino)-ethanol.

Chemical Reactions Analysis

The chemical reactivity of bromo-phenyl compounds can vary with the reaction conditions. For example, the photochemistry of 2,2,2-tribromoethyl-(2'-phenylacetate) depends on the solvent, leading to products with reduced C-Br bonds or the formation of ester derivatives . This indicates that 2-(2-Bromo-phenylamino)-ethanol could also exhibit diverse reactivity depending on the reaction environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied in various contexts. The bis[2-(2-aminoethylamino)ethanol]copper(II) complex exhibits semiconductor behavior and gas sensing properties for certain volatile organic compounds . The enantioseparation of 1-(p-bromophenyl)ethanol by crystallization with permethylated β-cyclodextrin demonstrates the chiral recognition capabilities of host-guest complexes . These findings suggest that 2-(2-Bromo-phenylamino)-ethanol may also have interesting physical and chemical properties worthy of investigation.

科学研究应用

对映选择性合成

- 1-(4-氨基-3-氯-5-氰基苯基)-2-溴-1-乙醇,一种相关的化合物,在脂肪酶催化的醇解、水解和酰化中显示出显着的对映选择性。该化合物是合成新型肾上腺素能剂的中间体 (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).

化学发光研究

- 对 2-(二丁基氨基)乙醇(一种具有结构相似性的化合物)的研究表明,它作为电化学发光 (ECL) 研究中的共反应物是有效的,特别是在增强特定发光体的 ECL 发射强度方面 (Parveen, Zhang, Yuan, Hu, Gilani, Rehman, & Xu, 2013).

生物活性物质的控释

- 已经探索了将 2-苯基乙醇(一种结构相似的化合物)与环糊精结合到壳聚糖薄膜中的方法,用于生物活性物质的控释。这种方法解决了 2-苯基乙醇挥发性和稳定性的挑战 (Zarandona, Barba, Guerrero, Caba, & Maté, 2020).

作用机制

Target of Action

Brominated phenyl compounds are often used in organic synthesis and may interact with various biological targets depending on their specific structure and functional groups .

Mode of Action

Brominated compounds often act as electrophiles in biochemical reactions, reacting with nucleophilic sites in biological molecules . The bromine atom can be displaced by a nucleophile, such as an amino group, in a substitution reaction .

Biochemical Pathways

Brominated phenyl compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways depending on their specific structure and functional groups .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Bromo-phenylamino)-ethanol . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability .

属性

IUPAC Name |

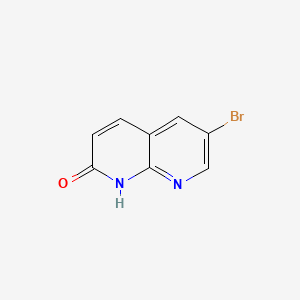

2-(2-bromoanilino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-3-1-2-4-8(7)10-5-6-11/h1-4,10-11H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAZPFCJTBVZLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

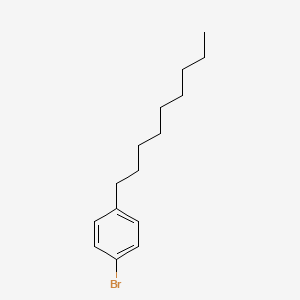

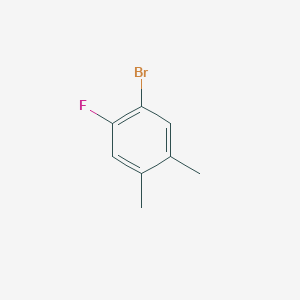

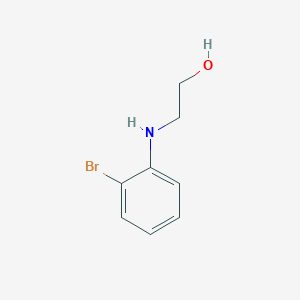

C1=CC=C(C(=C1)NCCO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502922 |

Source

|

| Record name | 2-(2-Bromoanilino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87762-20-7 |

Source

|

| Record name | 2-(2-Bromoanilino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)